molecular formula C12H3Cl5O B3066117 1,3,4,6,9-Pentachlorodibenzofuran CAS No. 70648-15-6

1,3,4,6,9-Pentachlorodibenzofuran

Cat. No. B3066117
CAS RN: 70648-15-6
M. Wt: 340.4 g/mol
InChI Key: MYSAFUYQSBEEDR-UHFFFAOYSA-N
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Description

1,3,4,6,9-Pentachlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . These chemicals are not deliberately produced by industry and are mostly produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The synthesis involves capillary gas chromatography and gas chromatographic/mass spectrometric characteristics .


Molecular Structure Analysis

The molecular formula of this compound is C12H3Cl5O . The average molecular mass is 340.417 g/mol and the monoisotopic mass is 337.863 g/mol . The SMILES representation is ClC1=C2OC3=C (Cl)C (Cl)=CC (Cl)=C3C2=C (Cl)C=C1 .


Chemical Reactions Analysis

Polychlorinated dibenzofurans (PCDFs), including this compound, can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products, such as PVC, PCBs, and other organochlorides, or of non-chlorine containing products in the presence of chlorine donors .


Physical And Chemical Properties Analysis

This compound is a solid compound . It belongs to the class of organic compounds known as polychlorinated dibenzofurans, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety .

Scientific Research Applications

Environmental Contamination and Toxicity Studies

1,3,4,6,9-Pentachlorodibenzofuran, as part of the polychlorinated dibenzofurans (PCDFs) group, has been the subject of various environmental and toxicity studies due to its presence in environmental contaminants. For example, Brewster and Birnbaum (1988) investigated the distribution and elimination of different PCDFs in rats, noting that these compounds are rapidly cleared from blood and distributed to various tissues, with fecal excretion being a major route of elimination (Brewster & Birnbaum, 1988).

Interaction with Cytochrome P-450

The interaction of PCDFs with cytochrome P-450 isozymes has been a significant focus, highlighting the affinity of these compounds for cytochrome P-450. Kuroki, Koga, and Yoshimura (1986) demonstrated that certain PCDFs, including 2,3,4,7,8-pentachlorodibenzofuran, bind to cytochrome P-450 isozymes in rat liver microsomes, indicating a possible mechanism of toxicity and accumulation in the liver (Kuroki, Koga, & Yoshimura, 1986).

Comparative Toxicity Studies

Research has also been conducted on the comparative toxicity of PCDFs in different animal models. Nagayama et al. (1985, 1990) conducted studies on the toxicity of PCDFs, including 2,3,4,7,8-pentachlorodibenzofuran, in various strains of mice, revealing significant findings on the segregation of toxicity with different genotypes (Nagayama et al., 1985), (Nagayama, Kiyohara, Handa, & Horie, 1990).

Mechanism of Action

1,3,4,6,9-Pentachlorodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Safety and Hazards

1,3,4,6,9-Pentachlorodibenzofuran is a toxic compound . Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

As for future directions, it’s important to continue studying the toxic effects of 1,3,4,6,9-Pentachlorodibenzofuran and other similar compounds. More research is needed to fully understand the mechanisms of action and potential health risks associated with exposure to these compounds .

properties

IUPAC Name

1,3,4,6,9-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-2-5(14)11-8(4)9-6(15)3-7(16)10(17)12(9)18-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSAFUYQSBEEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220931
Record name 1,3,4,6,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70648-15-6
Record name 1,3,4,6,9-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,6,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6,9-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8823XCB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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